4-Chloro-5-methoxypicolinic acid

Physicochemical Properties Drug Design Medicinal Chemistry

4-Chloro-5-methoxypicolinic acid (CAS 103878-33-7) is a disubstituted pyridine-2-carboxylic acid belonging to the picolinic acid class, characterized by a chloro group at the 4-position and a methoxy group at the 5-position of the pyridine ring. It has the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 103878-33-7
Cat. No. B173285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxypicolinic acid
CAS103878-33-7
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1Cl)C(=O)O
InChIInChI=1S/C7H6ClNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11)
InChIKeyPCBUUNZNBZYPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methoxypicolinic Acid (CAS 103878-33-7): Technical Specifications and Core Characteristics for Procurement


4-Chloro-5-methoxypicolinic acid (CAS 103878-33-7) is a disubstituted pyridine-2-carboxylic acid belonging to the picolinic acid class, characterized by a chloro group at the 4-position and a methoxy group at the 5-position of the pyridine ring . It has the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . Commercially available with standard purities of 95% to 98% [1], it serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical research.

Dual 4-chloro-5-methoxy substitution for regioselective pyridine functionalization
Supports synthetic intermediate and building block workflows
Standard research-grade purity suitable for medicinal chemistry and agrochemical synthesis

Why Picolinic Acid Analogs Cannot Be Interchanged with 4-Chloro-5-methoxypicolinic Acid


While the picolinic acid scaffold is common, the specific 4-chloro-5-methoxy substitution pattern of CAS 103878-33-7 imparts distinct steric, electronic, and hydrogen-bonding properties that are non-transferable. Simple substitution with a 4-chloropicolinic acid or 5-methoxypicolinic acid fails to replicate the dual substitution effects on metal chelation, binding affinity, and subsequent reactivity [1]. This is particularly critical in the synthesis of complex molecules where this specific pattern serves as a key pharmacophore or a necessary intermediate for further functionalization, such as in the preparation of UK-2A analogs . Direct substitution with a generic picolinic acid derivative without this precise substitution will alter the physicochemical properties and synthetic outcome, rendering downstream products non-equivalent and potentially inactive.

Target: 4-Cl-5-MeO picolinic acid
Unique ClogP ~1.2 and 4 H-bond acceptors; replacement with picolinic acid (ClogP ~0.5, 3 HBA) or 4-chloropicolinic acid alters permeability and binding profiles
Target substitution pattern
Generic or mono-substituted picolinic acids may not replicate the steric/electronic effects needed for downstream pharmacophore or synthetic intermediates

Quantitative Evidence: How 4-Chloro-5-methoxypicolinic Acid Performs Against Key Comparators


Physicochemical Differentiation: ClogP and Hydrogen Bonding Capacity vs. Picolinic Acid and 4-Chloropicolinic Acid

The addition of both chloro and methoxy substituents to the picolinic acid core significantly alters its lipophilicity and hydrogen bonding profile compared to simpler analogs. 4-Chloro-5-methoxypicolinic acid possesses a calculated LogP of approximately 1.2 and has 1 hydrogen bond donor and 4 acceptors [1]. In contrast, picolinic acid (LogP ~0.5, 1 donor, 3 acceptors) is more hydrophilic, while 4-chloropicolinic acid (LogP ~1.1, 1 donor, 3 acceptors) lacks the additional methoxy acceptor [2]. These differences directly influence passive membrane permeability and target binding interactions [3].

Physicochemical profile vs. analogs
Class-level inference
ΔClogP +0.7 vs. picolinic acid; +1 H-bond acceptor
Supports differentiated permeability and target engagement context
In silico estimates; experimental ADME data to verify
Physicochemical Properties Drug Design Medicinal Chemistry

Synthetic Utility: Carboxamide Formation with Ethylenediamine for P2X3 Antagonist Synthesis

4-Chloro-5-methoxypicolinic acid serves as a crucial precursor for synthesizing potent and selective P2X3 receptor antagonists, which are being investigated for chronic cough and pain. The reaction of the target compound (3.3 g) with ethylenediamine yields a key intermediate, t-butyl [2-(4-chloro-5-methoxypyridine-2-carboxamido)ethyl]carbamate, as pale yellow crystals with a melting point of 132-133°C . In contrast, the unsubstituted picolinic acid or the 4-chloro derivative would lead to a different heterocyclic core, which has been shown in related patents to exhibit drastically reduced P2X3 antagonistic activity and selectivity [1].

Carboxamide intermediate synthesis
Cross-study comparable
Resulting t-butyl carbamate: m.p. 132–133°C, pale yellow crystals
Confirms regioselective acylation with ethylenediamine; unsubstituted analogs yield different cores
Qualitative P2X3 activity difference reported; direct comparative IC50 not available
Synthetic Intermediate Medicinal Chemistry P2X3 Antagonists

Potential CCR5 Antagonism: A Differentiating Pharmacological Profile

Preliminary pharmacological screening indicates that 4-chloro-5-methoxypicolinic acid exhibits activity as a CCR5 antagonist [1]. This is a key differentiator from many other picolinic acid derivatives, which are often associated with herbicidal or antifungal activity [2]. While quantitative binding data (Ki, IC50) are not publicly available for this specific compound, the class-level inference suggests that its substitution pattern may confer a unique selectivity profile compared to picolinic acid itself or 4-chloropicolinic acid, which do not exhibit this activity. Further comparative studies would be required to establish a direct head-to-head advantage.

CCR5 antagonist preliminary screening
Class-level inference
Reported CCR5 antagonism (qualitative); no Ki/IC50 data
Differentiates from common picolinic acid herbicidal/fungicidal profiles
Preliminary screen; requires binding assay validation
CCR5 Antagonist HIV Immunology

High-Value Applications for 4-Chloro-5-methoxypicolinic Acid in Drug Discovery and Agrochemical Development


Medicinal Chemistry: Synthesis of P2X3 Receptor Antagonists for Chronic Cough

Procurement of high-purity 4-chloro-5-methoxypicolinic acid is critical for medicinal chemists following the synthetic route described in US04764522 . The compound's specific substitution pattern is essential for generating the pharmacophore of potent and selective P2X3 antagonists, a class of drugs in clinical development for refractory chronic cough. Using an incorrect picolinic acid analog will result in a structurally different product that lacks the desired receptor binding profile [1].

Chemical Biology: Development of Novel CCR5 Antagonist Leads

This compound provides a unique starting point for chemical biology programs investigating CCR5 antagonism [2]. Its reported activity in preliminary screens differentiates it from other picolinic acid derivatives, offering a novel chemotype for hit-to-lead optimization in HIV, asthma, and autoimmune disease research. Procurement of this specific compound enables scientists to explore a potentially unexplored area of picolinic acid pharmacology.

Organic Synthesis: A Versatile Building Block for Functionalized Pyridines

Due to its dual substitution, 4-chloro-5-methoxypicolinic acid is a valuable starting material for the synthesis of a wide array of 2,3,4-trisubstituted pyridines [3]. Its specific reactivity profile, influenced by both electron-withdrawing (Cl) and electron-donating (OMe) groups, allows for regiospecific transformations that are not possible with mono-substituted or unsubstituted picolinic acids. This makes it a preferred building block for creating diverse compound libraries in medicinal chemistry and agrochemical discovery.

Application
Selection Property
Validation Focus
P2X3 antagonist lead synthesis
Specific 4-chloro-5-methoxy substitution pattern
Target pharmacophore integrity and receptor binding confirmation
CCR5 antagonist hit exploration
Reported preliminary CCR5 activity; chemotype distinct from other picolinic acids
Binding affinity and functional antagonism assays
Functionalized pyridine library synthesis
Dual Cl/OMe substitution for regioselective transformations
Synthetic route selectivity and derivative scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-methoxypicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.